5-Cyclobutyl-2-(4-ethynylphenyl)-1,3-dithiane
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Overview
Description
5-Cyclobutyl-2-(4-ethynylphenyl)-1,3-dithiane is an organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are often used as protecting groups for carbonyl compounds in organic synthesis. The unique structure of this compound makes it an interesting subject for research in various fields of chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclobutyl-2-(4-ethynylphenyl)-1,3-dithiane typically involves the following steps:
Formation of the Cyclobutyl Group: The cyclobutyl group can be introduced through a cyclization reaction of a suitable precursor.
Introduction of the Ethynyl Group: The ethynyl group can be added via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Formation of the Dithiane Ring: The dithiane ring can be formed by reacting a dithiol with a suitable carbonyl compound under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Cyclobutyl-2-(4-ethynylphenyl)-1,3-dithiane can undergo various types of chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and oxone.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.
Substitution: Common reagents for electrophilic aromatic substitution include halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Halogenated, nitrated, and sulfonated derivatives of the phenyl ring.
Scientific Research Applications
5-Cyclobutyl-2-(4-ethynylphenyl)-1,3-dithiane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 5-Cyclobutyl-2-(4-ethynylphenyl)-1,3-dithiane depends on its specific application. In organic synthesis, it acts as a protecting group by forming stable dithiane rings with carbonyl compounds, thereby preventing unwanted reactions. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiane: A simpler dithiane compound used as a protecting group for carbonyl compounds.
2-Phenyl-1,3-dithiane: Similar to 5-Cyclobutyl-2-(4-ethynylphenyl)-1,3-dithiane but lacks the cyclobutyl and ethynyl groups.
5-Cyclopropyl-2-(4-ethynylphenyl)-1,3-dithiane: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
Uniqueness
This compound is unique due to the presence of both the cyclobutyl and ethynyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
130624-11-2 |
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Molecular Formula |
C16H18S2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
5-cyclobutyl-2-(4-ethynylphenyl)-1,3-dithiane |
InChI |
InChI=1S/C16H18S2/c1-2-12-6-8-14(9-7-12)16-17-10-15(11-18-16)13-4-3-5-13/h1,6-9,13,15-16H,3-5,10-11H2 |
InChI Key |
HCMMHPZCCTXRSS-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2SCC(CS2)C3CCC3 |
Origin of Product |
United States |
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